molecular formula C6H10O3 B075516 3-Methyl-2-oxovaleric acid CAS No. 1460-34-0

3-Methyl-2-oxovaleric acid

Cat. No. B075516
CAS RN: 1460-34-0
M. Wt: 130.14 g/mol
InChI Key: JVQYSWDUAOAHFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

       CH3         |     CH3-C-C(=O)-COOH         |         H 

Chemical Reactions Analysis

  • Metabolic Flux : In animal models, KMV fluxes across various organs, including the liver, kidney, and muscle compartments, both in the postabsorptive and postprandial states .

Scientific Research Applications

Clinical Marker for Maple Syrup Urine Disease (MSUD)

3-Methyl-2-oxovaleric acid is used as a clinical marker for maple syrup urine disease (MSUD) . MSUD is a rare inherited metabolic disorder characterized by a deficiency in certain branched-chain amino acid metabolic enzymes.

Substrate for α-Keto Acid Dehydrogenases

This compound is used as a substrate to study the specificity, distribution, and kinetics of α-keto acid dehydrogenases . These enzymes play a crucial role in the metabolism of amino acids.

Inhibition of Mitochondrial α-Ketoglutarate Dehydrogenase Complex (KGDHC)

α-Keto-β-methylvaleric acid, a form of 3-Methyl-2-oxovaleric acid, is used to inhibit the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC) to induce and study nerve cell death .

Reactive Oxygen Scavenger

α-Keto-β-methylvaleric acid may be studied as a reactive oxygen scavenger . This suggests potential applications in the study of oxidative stress and related diseases.

Analytical Reagent in Biochemical and Medical Research

3-Methyl-2-oxovaleric acid is commonly used as an analytical reagent in biochemical and medical research, especially for the detection and quantification of 2-ketoacids .

properties

IUPAC Name

3-methyl-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQYSWDUAOAHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3715-31-9 (hydrochloride salt), 353241-22-2 (calcium 3-methyl-2-oxobutyrate dihydrate salt/solvate), 51828-94-5 (calcium 3-methyl-2-oxobutyrate salt/solvate)
Record name alpha-Keto-beta-methylvaleric acid
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50862670
Record name alpha-Keto-beta-methylvaleric acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; slight fruity aroma
Record name 3-Methyl-2-oxopentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxopentanoic acid
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Product Name

3-Methyl-2-oxovaleric acid

CAS RN

1460-34-0, 39748-49-7
Record name (±)-3-Methyl-2-oxovaleric acid
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Record name alpha-Keto-beta-methylvaleric acid
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Record name alpha-Keto-beta-methylvaleric acid
Source DrugBank
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Record name (±)-3-methyl-2-oxovaleric acid
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Record name 3-ETHYL-3-METHYLPYRUVIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main metabolic pathways involving 3-Methyl-2-oxovaleric acid?

A1: KMV is an intermediate in the metabolism of the branched-chain amino acid leucine. [] It is primarily catabolized by the branched-chain keto acid dehydrogenase complex (BCKDC), a mitochondrial enzyme complex. [] Dysregulation of BCKDC activity can lead to the accumulation of KMV and other BCKAs, as seen in Maple Syrup Urine Disease (MSUD). []

Q2: How does 3-Methyl-2-oxovaleric acid act as a signaling molecule in inter-organ communication?

A2: Emerging research indicates that KMV, synthesized in browning adipocytes, can act as a metabokine. [, ] It is secreted via monocarboxylate transporters and induces a brown adipocyte-like phenotype in white adipocytes and promotes mitochondrial oxidative energy metabolism in skeletal myocytes. [, ] This suggests a role for KMV in regulating energy expenditure and glucose homeostasis.

Q3: What is the connection between 3-Methyl-2-oxovaleric acid and oxidative stress in the liver?

A3: Studies have shown that formate, a one-carbon metabolite, can induce the release of superoxide and hydrogen peroxide (ROS) from mouse liver mitochondria, particularly in the presence of pyruvate. [] Interestingly, KMV, an inhibitor of 2-oxoglutarate dehydrogenase (OGDH), was found to inhibit this formate-induced increase in ROS production. [] This suggests a potential link between KMV levels and the regulation of oxidative stress in the liver.

Q4: Can 3-Methyl-2-oxovaleric acid levels be used as a biomarker for certain diseases?

A4: Research suggests that KMV levels could be a potential biomarker for several conditions:

  • Maple Syrup Urine Disease (MSUD): Elevated levels of KMV in urine are a hallmark of MSUD, a genetic disorder characterized by BCKDC deficiency. []
  • Infertility: Significantly lower levels of KMV were observed in the seminal fluid of men with oligospermia compared to those with normospermia, suggesting a potential role of KMV in male fertility. []
  • Gestational Diabetes Mellitus (GDM): Elevated circulating concentrations of KMV were associated with higher odds of GDM in both South Asian and white European women. []
  • Parkinson's Disease: Personalized metabolic modeling suggests potential changes in KMV production in the gut microbiome of Parkinson's Disease patients. []
  • Severe Sarcopenia: Lower plasma concentrations of KMV were observed in older men with severe sarcopenia compared to healthy controls. []

Q5: How is 3-Methyl-2-oxovaleric acid measured in biological samples?

A5: Various analytical techniques can be used to quantify KMV in biological samples, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, are commonly used for separating and quantifying KMV after derivatization with reagents like 4-nitro-1,2-phenylenediamine (NPD) or 2,3-Diamino-2,3-dimethylbutane (DDB). [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for KMV analysis, often requiring derivatization steps for volatile analysis. []
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS techniques provide high sensitivity and specificity for measuring KMV and other metabolites in complex biological matrices like serum and urine. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to identify and quantify KMV in biological fluids, providing a comprehensive metabolic profile. [, ]

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